molecular formula C10H15N3O2 B13148778 Tert-butyl (pyrazin-2-yl)methylcarbamate

Tert-butyl (pyrazin-2-yl)methylcarbamate

Cat. No.: B13148778
M. Wt: 209.24 g/mol
InChI Key: WCKWYIUYVUUQRC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl (pyrazin-2-ylmethyl)carbamate can be synthesized through various methods. One common method involves the reaction of pyrazin-2-ylmethanamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of tert-butyl (pyrazin-2-ylmethyl)carbamate often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Mechanism of Action

The mechanism of action of tert-butyl (pyrazin-2-ylmethyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine group from unwanted reactions during synthetic processes. The carbamate group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine .

Comparison with Similar Compounds

Biological Activity

Tert-butyl (pyrazin-2-yl)methylcarbamate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a carbamate moiety, linked to a pyrazine ring. This structural configuration is significant for its interactions with biological targets, particularly in pharmacological applications. The molecular formula is C11H16N2O2C_{11}H_{16}N_{2}O_{2} with a molecular weight of 220.26 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular pathways. Research indicates that the pyrazinyl moiety may modulate enzyme activity or receptor function, leading to effects such as:

  • Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of cancer cells by inducing apoptosis.
  • Antimicrobial Activity : Studies have suggested that it may possess antimicrobial properties against certain pathogens.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound across various cancer cell lines. For instance:

  • Cell Lines Tested : Research has been conducted on human tumor cell lines such as HCT-116 (colon carcinoma) and MDA-MB-231 (breast cancer).
  • Findings : The compound exhibited cytotoxic effects, with IC50 values indicating significant inhibition of cell viability. For example, one study reported an IC50 value of approximately 20 µM against MDA-MB-231 cells, suggesting moderate efficacy in inhibiting tumor growth .

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against various bacterial strains:

  • Tested Strains : Including both Gram-positive and Gram-negative bacteria.
  • Results : Preliminary results indicated that this compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Case Studies

  • Combination Therapy with Doxorubicin :
    • A study explored the synergistic effects of combining this compound with doxorubicin in breast cancer models.
    • Results demonstrated enhanced cytotoxicity when used in combination, suggesting potential for improved therapeutic strategies in resistant cancer subtypes .
  • Inflammatory Response Modulation :
    • In vitro studies indicated that the compound could inhibit Toll-like receptor (TLR) pathways, which are crucial in mediating inflammatory responses.
    • This suggests a dual role where it may not only act as an anticancer agent but also modulate immune responses .

Summary of Research Findings

Study Focus Cell Line/Pathogen IC50/MIC Results Comments
Anticancer ActivityMDA-MB-231IC50 ~ 20 µMModerate efficacy against breast cancer
Antimicrobial ActivityStaphylococcus aureusMIC ~ 32 µg/mLNotable activity against Gram-positive bacteria
Combination TherapyMDA-MB-231 + DoxorubicinEnhanced cytotoxicityPotential for improved treatment strategies
Inflammatory ModulationTLR7 and TLR8 pathwaysInhibition observedImplications for autoimmune disease treatment

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

tert-butyl N-(pyrazin-2-ylmethyl)carbamate

InChI

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-7-8-6-11-4-5-12-8/h4-6H,7H2,1-3H3,(H,13,14)

InChI Key

WCKWYIUYVUUQRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=CN=C1

Origin of Product

United States

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